4-Pentylphenol

概要

説明

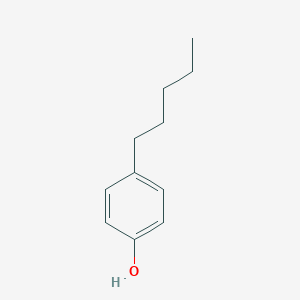

4-Pentylphenol, also known as p-pentylphenol, is an organic compound with the molecular formula C11H16O. It belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antimicrobial properties and is used in various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 4-Pentylphenol can be synthesized through several methods:

Fries Rearrangement: This involves the rearrangement of phenolic esters under the influence of a Lewis acid, such as aluminum chloride, to produce hydroxyaryl ketones, which can then be reduced to phenols.

Bamberger Rearrangement: This method involves the rearrangement of N-phenylhydroxylamines to produce phenols.

Hydrolysis of Phenolic Esters or Ethers: This method involves the hydrolysis of phenolic esters or ethers to produce phenols.

Industrial Production Methods: Industrial production of this compound typically involves the alkylation of phenol with pentyl halides in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

化学反応の分析

4-Pentylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.

Major Products Formed:

Oxidation: Quinones.

Reduction: Alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

科学的研究の応用

Industrial Applications

4-Pentylphenol is primarily utilized as an intermediate in the synthesis of various chemical products. Its applications can be categorized as follows:

- Phenolic Resins : It serves as a key intermediate in the production of phenolic resins, which are used in adhesives, coatings, and composite materials. The global demand for phenolic resins has led to significant use of this compound in this sector .

- Fragrances : this compound is also employed in the fragrance industry for its aromatic properties. It is used to synthesize various perfumes and scent compounds, contributing to its commercial viability .

- Antimicrobial Agents : Although not widely used, it has applications as an antimicrobial agent in cleaning products. Its efficacy against bacteria makes it valuable for maintaining hygiene standards in industrial and household cleaning agents .

- Vulcanizing Agents : The compound is involved in the production of vulcanizing agents for rubber curing processes, enhancing the durability and elasticity of rubber products .

Environmental and Health Considerations

The use of this compound raises environmental and health concerns due to its classification as an endocrine-disrupting chemical (EDC). Studies have indicated that it can interfere with hormonal functions in wildlife and potentially humans. For instance, research has shown that exposure to this compound can lead to adverse reproductive effects in aquatic organisms .

Table: Summary of Applications and Concerns

| Application Area | Description | Environmental Concerns |

|---|---|---|

| Phenolic Resins | Used in adhesives and coatings | Potential EDC effects on wildlife |

| Fragrance Production | Intermediate for perfumes | Limited data on human health implications |

| Antimicrobial Agents | Cleaning products | Risk of resistance development |

| Rubber Vulcanization | Enhances properties of rubber | Possible contamination issues |

Case Studies

-

Phenolic Resin Production :

A study conducted by the European Chemicals Agency highlighted the extensive use of this compound in producing phenolic resins. The report indicated that approximately 1,000 tonnes per year are utilized within the EU alone, emphasizing its importance in industrial applications . -

Toxicological Evaluation :

Research focusing on the immunotoxicity of this compound revealed that exposure can lead to significant changes in immune responses among test subjects. This finding underscores the need for careful handling and regulation of this compound in industrial settings . -

Endocrine Disruption Studies :

Multiple studies have established that this compound exhibits endocrine-disrupting properties. For example, research conducted on aquatic organisms demonstrated that even low concentrations could affect reproductive health, prompting calls for stricter regulatory measures regarding its use and disposal .

作用機序

The mechanism of action of 4-Pentylphenol involves its interaction with microbial cell membranes, leading to disruption of membrane integrity and inhibition of microbial growth. It targets the lipid bilayer of the cell membrane, causing leakage of cellular contents and ultimately cell death . The compound also interferes with enzyme activity within the microbial cells, further inhibiting their growth and proliferation .

類似化合物との比較

生物活性

4-Pentylphenol (PP), a member of the alkylphenol family, has garnered attention due to its biological activities, particularly its immunotoxicity and endocrine-disrupting potential. This article explores the various biological effects of this compound, including its impact on immune function, oxidative stress, and hormonal activity.

- Chemical Formula : C₁₁H₁₄O

- Molecular Weight : 178.23 g/mol

- Common Sources : this compound is often found in industrial applications, vehicle emissions, and as a contaminant in wastewater. It is also a byproduct of certain chemical manufacturing processes.

Immunotoxicity

Recent studies have highlighted the immunotoxic effects of this compound on splenic lymphocytes. In vitro experiments demonstrated that exposure to PP resulted in:

- Reduction of T-cell Populations : A significant decrease in CD3(+) T-cells, including CD4(+) and CD8(+) subsets, was observed following exposure to PP .

- Cytokine Production Inhibition : The production of key cytokines such as IL-2 and IL-4 was significantly reduced, indicating impaired immune response capabilities .

- Oxidative Stress Induction : PP exposure led to increased oxidative stress markers, including elevated levels of malondialdehyde and decreased antioxidant enzyme activities such as glutathione peroxidase and superoxide dismutase .

Table 1: Effects of this compound on Immune Parameters

| Parameter | Control Group | PP Exposed Group | Significance |

|---|---|---|---|

| Total Splenocyte Count | 100% | 70% | p < 0.01 |

| CD3(+) T-cell Percentage | 60% | 40% | p < 0.05 |

| IL-2 Production (pg/mL) | 300 | 150 | p < 0.01 |

| IL-4 Production (pg/mL) | 200 | 80 | p < 0.01 |

Endocrine Disruption

This compound exhibits estrogenic properties that can disrupt endocrine functions. Research indicates that it can alter sexual differentiation in aquatic organisms such as fish:

- Estrogenic Activity : Studies on medaka fish (Oryzias latipes) have shown that exposure to PP can induce morphological sex reversal and affect testicular development by altering the expression of steroidogenic enzymes like cytochrome P450 .

- Impact on Gonadal Development : The compound's ability to influence gene expression related to sex differentiation highlights its potential as an endocrine disruptor in aquatic ecosystems .

Case Studies

- Immunotoxicity in Rats : A study demonstrated that rats exposed to varying doses of PP exhibited significant immunological changes, including decreased splenic T-cell activity and increased inflammatory markers. These findings suggest a potential risk for immune system impairment due to environmental exposure to PP .

- Protective Effects of Walnut Polyphenols : In another investigation, walnut polyphenol extract was shown to mitigate the cytotoxic effects induced by PP in splenocytes, indicating a potential therapeutic approach for counteracting PP-induced immunotoxicity .

特性

IUPAC Name |

4-pentylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-2-3-4-5-10-6-8-11(12)9-7-10/h6-9,12H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNPSUQQXTRRSBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9044164 | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14938-35-3 | |

| Record name | 4-Pentylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14938-35-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pentylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014938353 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4-pentyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Pentylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9044164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-pentylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.454 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PENTYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40069Q368Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-Pentylphenol exert its estrogenic effects?

A1: this compound exhibits estrogenic activity primarily through its interaction with the estrogen receptor (ER) []. This binding disrupts normal estrogen signaling pathways, leading to downstream effects such as altered gene expression and hormonal imbalance. Studies have shown that this compound can induce the expression of Calbindin-D (CaBP9K 9K) mRNA, a biomarker for estrogenic activity, in the uteri of ovariectomized rats []. This suggests that this compound can mimic the effects of estrogen in biological systems.

Q2: What is the relationship between the structure of this compound and its estrogenic potency?

A2: Research suggests that the size and structure of the alkyl group attached to the phenol ring play a crucial role in determining the estrogenic potency of alkylphenols []. Compounds with bulky alkyl groups or a higher number of carbon atoms, such as 4-nonylphenol and 4- t-octylphenol, generally possess higher estrogenic capacity compared to those with smaller alkyl groups like this compound []. This highlights the importance of structural features in influencing the biological activity of these compounds.

Q3: What are the immunological effects of this compound exposure?

A3: Studies have shown that this compound can negatively impact immune function, specifically within murine splenic lymphocytes [, ]. Exposure to this compound has been linked to decreased splenocyte viability, reduced T-lymphocyte populations, and suppressed production of cytokines (interleukin-2 and interleukin-4) and granzyme-B []. These findings suggest a potential for immunosuppressive effects following this compound exposure.

Q4: Can natural products mitigate the immunotoxicity induced by this compound?

A4: Research indicates that walnut polyphenol extract (WPE) can attenuate the immunotoxicity induced by this compound in murine splenic lymphocytes []. WPE treatment was shown to enhance splenocyte proliferation, increase T lymphocyte populations, and restore cytokine and granzyme-B production in cells exposed to this compound []. This protective effect is attributed to the antioxidant properties of WPE, which help counteract the oxidative stress induced by this compound.

Q5: How can this compound be analyzed in environmental samples?

A5: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the determination of this compound and other phenolic compounds in environmental matrices like soil []. This method involves extraction of the analytes from the sample matrix, often using a technique like Soxhlet extraction, followed by derivatization to enhance their volatility and detectability. The derivatized analytes are then separated and detected by GC-MS, allowing for their identification and quantification.

Q6: Are there any alternative analytical methods for detecting this compound at low concentrations?

A6: Microchip electrophoresis coupled with gold nanoparticle (AuNP) preconcentration and electrochemical detection has been explored as a sensitive and direct method for analyzing trace levels of this compound and other endocrine disruptors []. This approach leverages the unique properties of AuNPs to enhance the preconcentration and separation of target analytes on a microchip platform. Detection limits in the femtomolar range have been reported for this compound using this method [].

Q7: How is this compound used in the study of liquid crystal systems?

A7: this compound is often employed as a co-surfactant in liquid crystal systems, particularly in combination with 5-phenylvalerate and toluene [, , ]. Research has focused on understanding the phase behavior of these systems, particularly the formation and characteristics of lamellar liquid crystalline phases [, ]. The evaporation path of these emulsions has also been investigated to understand how the composition of the liquid crystal changes during the evaporation process [, ]. These studies provide valuable insights into the behavior and properties of liquid crystal systems relevant to various applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。